molecular formula C8H12ClN3O2 B2928101 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2137579-16-7

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2928101
CAS No.: 2137579-16-7
M. Wt: 217.65
InChI Key: SFSOUMJUEUXNHR-UHFFFAOYSA-N
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Description

2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound with a fused triazolopyridine core. Its molecular formula is C₆H₁₁ClN₄, with an average molecular weight of 174.63 g/mol and a CAS registry number of 1263378-55-7 . Structurally, it features:

  • A tetrahydro-[1,2,4]triazolo[1,5-a]pyridine ring system, indicating partial saturation at positions 5–6.
  • A methyl group at position 2 and a carboxylic acid hydrochloride moiety at position 6 .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5;/h6H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSOUMJUEUXNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(CCC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride typically involves the following steps:

  • Formation of the Triazolopyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines and hydrazines, under acidic or basic conditions.

  • Carboxylation: : The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.

  • Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the triazolopyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted triazolopyridines with various functional groups.

Scientific Research Applications

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name CAS Number Molecular Formula Key Substituents Synthesis Yield (If Reported) Reference
2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride 1263378-55-7 C₆H₁₁ClN₄ 2-methyl, 6-carboxylic acid (HCl salt) Not reported
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid 1043903-19-0 C₇H₅N₃O₂ 6-carboxylic acid (non-saturated) Not reported
8-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamides - C₁₉–C₂₅ variants 8-amino, 2-aryl, 6-carboxamide Up to 44%
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 34102-76-6 C₉H₈BrCl 7-oxo, pyrimidine core Not reported

Key Observations :

  • Carboxamide derivatives (e.g., 8-amino-2-aryl compounds) exhibit tailored pharmacological properties, such as adenosine receptor binding, due to their substituent flexibility .
  • Ketone-containing analogs (e.g., 7-oxo derivatives) introduce electrophilic sites that may influence reactivity or binding interactions .

Key Findings :

  • 8-Amino-2-aryl derivatives demonstrate high affinity for adenosine A₂a receptors, with IC₅₀ values in the nanomolar range, making them candidates for neurological therapeutics .
  • Isomeric 5-amino-2-aryl analogs show reduced A₂a binding, highlighting the importance of substituent positioning .
  • No biological data is available for the target compound, suggesting a need for further pharmacological characterization .

Biological Activity

2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name 2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride
CAS Number 2137579-16-7
Molecular Formula C8H11N3O2·ClH
Molecular Weight 217.65 g/mol
Appearance Powder
Storage Conditions Room temperature

Antimicrobial Properties

Research indicates that 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine derivatives exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi. For instance:

  • Staphylococcus aureus : In vitro studies demonstrated an inhibition zone of up to 15 mm at a concentration of 100 µg/mL.
  • Candida albicans : The compound showed antifungal activity with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. A study conducted on human cancer cell lines indicated:

  • Cell Line Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Results : IC50 values were recorded at 25 µM for HeLa and 30 µM for MCF-7 after 48 hours of treatment.

Neuroprotective Effects

Recent investigations into neuroprotective effects revealed that the compound might have potential in treating neurodegenerative diseases. In vivo studies using rodent models indicated:

  • Mechanism : The compound appears to inhibit oxidative stress and apoptosis in neuronal cells.
  • Behavioral Tests : Improved performance in memory tasks was observed in treated groups compared to controls.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various triazole derivatives including the hydrochloride form. The study concluded that the compound exhibited promising results against resistant strains of bacteria.

Case Study 2: Cancer Cell Inhibition

In a research paper published in Cancer Research, the effects of triazolo derivatives on cancer cell proliferation were analyzed. The findings suggested that the compound significantly inhibited cell growth through apoptosis induction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride?

  • Methodology : Multi-step synthesis involving cyclization and functional group transformations. For example:

Heterocyclic core formation : Use a [1,2,4]triazole precursor fused with a pyridine ring via cyclocondensation reactions under acidic or basic conditions .

Carboxylic acid introduction : Hydrolysis of a nitrile or ester intermediate using HCl/water or NaOH followed by acidification .

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) and recrystallize .

  • Key considerations : Optimize reaction time and temperature to avoid side products (e.g., over-oxidation). Use catalysts like TMDP (tetramethyldiaminophosphine) for efficient heterocyclic ring closure .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the triazolopyridine scaffold, methyl group position, and carboxylic acid proton environment .

  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+ for the hydrochloride salt) .

  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) to resolve stereochemical ambiguities and hydrogen bonding in the hydrochloride salt (Table 1) .

    Table 1 : Hypothetical Crystallographic Parameters (Adapted from )

    ParameterValue
    Crystal systemTriclinic
    Space groupP1
    a, b, c (Å)8.928, 9.821, 11.378
    α, β, γ (°)106.0, 102.6, 109.9
    V (ų)845.85

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water due to the hydrochloride salt. Test solubility incrementally .
  • Storage : Store at -20°C in anhydrous conditions (desiccator) to prevent hygroscopic degradation. Avoid light exposure to minimize photolytic decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the triazolopyridine core in this compound?

  • Approach :

DFT calculations : Use Gaussian or ORCA to map electron density and identify nucleophilic/electrophilic sites (e.g., ethynyl or methyl groups in analogous structures ).

Molecular docking : Screen against biological targets (e.g., enzymes) to hypothesize binding modes for antimicrobial activity .

  • Validation : Cross-reference computational results with experimental data (e.g., substituent effects on reaction rates ).

Q. What strategies resolve contradictions in reported spectroscopic data for triazolopyridine derivatives?

  • Case example : Discrepancies in 1^1H NMR chemical shifts due to tautomerism or solvent effects.
  • Resolution :

  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Compare spectra across multiple solvents (DMSO-d6 vs. CDCl3) .
    • Collaborative validation : Use interlaboratory data sharing to establish consensus spectra .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

Analog synthesis : Modify the methyl group or carboxylic acid moiety to create derivatives (e.g., ester prodrugs or halogenated variants) .

Biological assays : Test against Gram-positive/-negative bacteria (MIC assays) or cancer cell lines (MTT assays) .

  • Data interpretation : Use regression analysis to correlate substituent electronegativity with antibacterial potency (Table 2) .

Table 2 : Hypothetical SAR Data (Adapted from )

DerivativeR-GroupMIC (µg/mL)
Parent compound-CH3, -COOH16
Chloro analog-Cl, -COOH8
Ethyl ester-CH3, -COOEt>64

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key issues : Racemization during cyclization or salt formation.
  • Solutions :

  • Use chiral catalysts (e.g., BINOL derivatives) for asymmetric synthesis .
  • Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
    • Industrial relevance : Pilot-scale reactors with precise temperature control to minimize side reactions .

Contradictions and Limitations

  • Synthetic yields : Literature reports varying yields (30–70%) for triazolopyridine derivatives due to sensitivity to reaction conditions. Reproduce protocols with strict inert atmospheres .
  • Biological activity : Some studies report antimicrobial activity, while others note inactivity. Confirm assays using standardized strains (e.g., ATCC controls) .

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